N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide
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Description
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination and Structural Properties
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives demonstrate unique spatial orientations influencing anion coordination, contributing to the development of tweezer-like geometries and S-shaped conformations in their crystalline structures. These characteristics facilitate the formation of channel-like and concave-shaped structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions, which are essential for understanding molecular recognition and assembly processes in chemical systems (Kalita & Baruah, 2010).
Fluorescent Properties and Chemosensing
Quinoline derivatives containing the this compound structure exhibit significant fluorescent properties, which are enhanced or quenched in the presence of certain substances. This makes them valuable for the development of chemosensors for detecting ions or molecules. Their ability to form co-crystals and salts with different acids, leading to varied fluorescent responses, highlights their potential in fluorescence-based detection technologies (Karmakar et al., 2009).
Antimicrobial and Antiprotozoal Activities
This compound derivatives have demonstrated promising antimicrobial and antiprotozoal activities. A series of these derivatives has shown efficacy against bacterial, fungal, and Trypanosoma cruzi infections, indicating their potential as novel therapeutic agents in combating infectious diseases (Patel et al., 2017).
Inhibition of Corrosion
The compound and its related quinoxaline derivatives have been studied for their corrosion inhibition properties, particularly for copper in nitric acid media. Quantum chemical calculations reveal a correlation between molecular structure and inhibition efficiency, suggesting applications in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).
Antiviral and Antiapoptotic Effects
Research into similar quinoline derivatives has shown significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, demonstrating the potential of this compound derivatives in developing treatments for viral diseases (Ghosh et al., 2008).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUESEGNFJDXCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.